3,4-Diethyl-1H-pyrazol-5-amine
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Overview
Description
3,4-Diethyl-1H-pyrazol-5-amine is a chemical compound with the empirical formula C7H13N3 . It is a solid substance . The SMILES string for this compound is NC1=C(CC)C(CC)=NN1 .
Molecular Structure Analysis
The molecular weight of this compound is 139.20 . The InChI key for this compound is VQRRWJGAKXHHEI-UHFFFAOYSA-N . For more detailed structural analysis, further studies or computational modeling would be required.Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Scientific Research Applications
Chemical Synthesis
3,4-Diethyl-1H-pyrazol-5-amine derivatives are integral in the synthesis of various heterocyclic compounds. They are used as precursors or intermediates in the synthesis of novel compounds with potential pharmacological activities. For instance, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles were synthesized using a series of reactions involving this compound derivatives. This process allowed the creation of molecules with unique structures and potential pharmacological activities (El‐Dean et al., 2018). Similarly, efficient synthesis methods have been developed for pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the versatility of this compound in chemical syntheses (Ghaedi et al., 2015).
Drug Discovery and Development
The derivatives of this compound are being explored in drug discovery due to their presence in compounds with various biological activities. For instance, research has been conducted on synthesizing and characterizing 6-arylsubstituted pyrazolo [1,5-a] pyrimidines, which have shown significant biological activities in medicine. These studies aim to develop new compounds that could serve as leads in drug development (Li-feng, 2011).
Catalysis and Reaction Mechanisms
This compound derivatives are also involved in studies related to catalysis and reaction mechanisms. For example, a one-pot four-component reaction involving this compound was developed to synthesize fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method is significant for its mild reaction conditions and good yields, demonstrating the compound's utility in catalytic processes (Shaabani et al., 2009).
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown to interact with their targets through hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Pyrazole derivatives have been reported to exhibit various biological activities, including antileishmanial and antimalarial activities . The specific effects of 3,4-Diethyl-1H-pyrazol-5-amine on cell function, signaling pathways, gene expression, and cellular metabolism are not documented.
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and interactions at the molecular level
Temporal Effects in Laboratory Settings
Some pyrazole derivatives exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C .
Dosage Effects in Animal Models
Some pyrazole derivatives were found to be safe and well-tolerated by mice when treated with certain dosages
Metabolic Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, are not documented.
Properties
IUPAC Name |
4,5-diethyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-5-6(4-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRRWJGAKXHHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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